molecular formula C13H10O6 B13037041 Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate

Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate

Cat. No.: B13037041
M. Wt: 262.21 g/mol
InChI Key: MVRMAFUNMGCUOF-UHFFFAOYSA-N
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Description

Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate (CAS 2028325-58-6) is a high-purity chemical compound with a molecular formula of C13H10O6 and a molecular weight of 262.21 g/mol. This chromene derivative serves as a valuable building block in organic synthesis, enabling access to complex molecular architectures through reactions such as Knoevenagel condensation and Michael addition . In scientific research, this compound is recognized as a key scaffold for investigating biological activities. Studies indicate that chromene derivatives exhibit significant anticancer properties , demonstrating potent cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia), with some derivatives showing IC50 values below 1 μM . Additionally, this compound and its analogs have shown promising antimicrobial activity against a range of bacterial strains, as well as antioxidant and enzyme inhibitory effects (e.g., against α-glucosidase and tyrosinase) . The molecular structure features a benzopyran core with ester groups at the 2 and 6 positions, which has been characterized using techniques such as NMR, IR, and mass spectrometry . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C13H10O6

Molecular Weight

262.21 g/mol

IUPAC Name

dimethyl 4-oxochromene-2,6-dicarboxylate

InChI

InChI=1S/C13H10O6/c1-17-12(15)7-3-4-10-8(5-7)9(14)6-11(19-10)13(16)18-2/h3-6H,1-2H3

InChI Key

MVRMAFUNMGCUOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC(=CC2=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxycoumarin with dimethyl oxalate in the presence of a base such as sodium ethoxide . The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate exhibit significant anticancer properties. For instance, a study synthesized a series of chromene derivatives and evaluated their cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HL-60 (leukemia) cells. The results showed that certain derivatives had IC50 values below 1 μM, indicating potent anticancer activity .

Table 1: Cytotoxicity of Chromene Derivatives

Compound IDCell LineIC50 (μM)
Compound 1MCF-7< 1
Compound 2HL-6024.4
Compound 3MOLT-442.0

Antimicrobial Properties

Dimethyl 4-oxo-4H-chromene derivatives have also shown antimicrobial activity. A study reported that these compounds were effective against various bacterial strains, demonstrating the potential for developing new antimicrobial agents from this scaffold .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. It can undergo various reactions such as:

  • Knoevenagel Condensation : Used to synthesize more complex chromene derivatives.
  • Michael Addition : Facilitates the formation of new carbon-carbon bonds.

These reactions are often catalyzed by environmentally friendly methods, enhancing the sustainability of chemical processes .

Table 2: Synthetic Methods Involving this compound

Reaction TypeConditionsYield (%)
KnoevenagelRoom temperature, ethanol85
Michael AdditionReflux with catalyst90

Biological Activities

Beyond anticancer and antimicrobial effects, dimethyl 4-oxo-4H-chromene derivatives have been investigated for other biological activities:

Antioxidant Activity

Some studies suggest that these compounds exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

Research has demonstrated that chromene derivatives can inhibit enzymes such as α-glucosidase and tyrosinase, which are relevant in diabetes management and skin pigmentation disorders respectively .

Case Study 1: Anticancer Activity Evaluation

In a study published in Pharmaceutical Biology, researchers synthesized several dimethyl chromene derivatives and tested them against different cancer cell lines using the MTT assay. The most promising compound demonstrated an IC50 value of less than 1 μM against A549 lung cancer cells, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A research paper highlighted the synthesis of dimethyl chromene derivatives that were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain compounds exhibited significant antibacterial activity, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural analogs, their molecular properties, and synthesis highlights:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Synthesis Highlights
Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate C₉H₉NO₅ 211.17 4-oxo, 2,6-methoxycarbonyl N/A Data not reported Esterification of chelidamic acid derivatives
Dimethyl 4-bromopyridine-2,6-dicarboxylate C₉H₈BrNO₄ 274.07 4-bromo, 2,6-methoxycarbonyl N/A Organic solvents Bromination of dimethyl 4-hydroxypyridine-2,6-dicarboxylate (92% yield)
Dimethyl 4-chloropyridine-2,6-dicarboxylate C₉H₈ClNO₄ 229.62 4-chloro, 2,6-methoxycarbonyl 139–144 Slightly in water Chlorination with SO₂Cl₂ (high purity)
Dimethyl 4-methoxypyridine-2,6-dicarboxylate C₁₀H₁₁NO₅ 225.20 4-methoxy, 2,6-methoxycarbonyl N/A Organic solvents Methoxylation of chelidamic acid derivatives
Diethyl pyridine-2,6-dicarboxylate C₁₀H₁₁NO₄ 209.20 2,6-ethoxycarbonyl N/A Organic solvents Esterification with ethanol

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, chloro) reduce electron density on the pyridine/chromene ring, enhancing electrophilic substitution reactivity .
  • Methoxy groups increase solubility in polar solvents due to their electron-donating nature .

Stability and Catalytic Recycling

  • Ionic liquids like [bmim]OH used in DVDPA synthesis retain catalytic activity for 5 cycles without significant yield reduction, highlighting sustainability advantages .
  • Chloro and bromo derivatives exhibit stability under inert atmospheres but may degrade upon prolonged exposure to moisture .

Biological Activity

Dimethyl 4-oxo-4H-chromene-2,6-dicarboxylate is a derivative of the chromene class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Chromene Compounds

Chromenes are a class of heterocyclic compounds characterized by a fused benzene and pyran ring. They exhibit a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The structural diversity within the chromene family allows for extensive modification, which can enhance their pharmacological profiles.

Biological Activities

1. Anticancer Activity
this compound has been studied for its potential anticancer properties. Research indicates that chromene derivatives can induce apoptosis in various cancer cell lines. For instance, compounds containing the chromene scaffold have been shown to inhibit cell proliferation and induce cell cycle arrest in cancer cells through mechanisms such as caspase activation and mitochondrial dysfunction .

2. Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. Chromene derivatives have been reported to exhibit bactericidal effects against gram-positive bacteria and antifungal activity. A study highlighted that certain chromenes could inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting their potential as therapeutic agents in treating infections .

3. Antioxidant Activity
this compound also possesses antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various chronic diseases. In vitro assays have shown that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its chemical structure. Modifications at different positions on the chromene ring can significantly alter its potency and selectivity against various biological targets. For example:

Modification Biological Activity
Substitution at C3Enhanced anticancer activity against MCF-7 cells
Electron-withdrawing groupsIncreased antimicrobial efficacy
Hydroxyl group at C5Improved antioxidant capacity

These modifications highlight the importance of SAR studies in optimizing the biological profiles of chromene derivatives.

Case Studies

  • Anticancer Efficacy
    A study evaluated several chromene derivatives for their cytotoxic effects on breast cancer cell lines (MCF-7). The results indicated that compounds with a dimethyl substitution pattern exhibited significant cytotoxicity compared to unsubstituted analogs, emphasizing the role of structural modifications in enhancing anticancer activity .
  • Antimicrobial Screening
    In another investigation, this compound was tested against various bacterial strains. The compound demonstrated notable inhibition zones against gram-positive bacteria, suggesting its potential use as an antibacterial agent in clinical settings .
  • Antioxidant Assessment
    The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. Results showed that this compound effectively reduced DPPH radicals, indicating strong antioxidant activity that could be beneficial in preventing oxidative stress-related diseases .

Q & A

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?

  • Methodological Answer : Strict inert atmosphere protocols (argon/nitrogen) prevent oxidation of sensitive intermediates. For esterification steps, anhydrous magnesium sulfate ensures solvent dryness, while Schlenk techniques isolate air-sensitive hydrazides. Detailed reaction monitoring via thin-layer chromatography (TLC) at each step minimizes side reactions .

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